molecular formula C10H12F2N6 B2415403 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine CAS No. 1004644-06-7

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine

Cat. No. B2415403
CAS RN: 1004644-06-7
M. Wt: 254.245
InChI Key: PMPIIFPJQAYFJQ-UHFFFAOYSA-N
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Description

The compound “4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine” is a chemical compound with a complex structure. It contains several functional groups, including a difluoromethyl group, a dimethylpyrazolyl group, and a hydrazinylpyrimidine group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall structure. The difluoromethyl group, the dimethylpyrazolyl group, and the hydrazinylpyrimidine group are key components of its structure .

Scientific Research Applications

Heterocyclic Synthesis

4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is used in heterocyclic synthesis, specifically in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. These derivatives have significant potential in various chemical applications due to their structural diversity and biological activity (Fadda et al., 2012).

Reactions with Fluoroalkyl-substituted Lithium 1,3-Diketonates

The compound reacts with fluoroalkyl-substituted lithium 1,3-diketonates, leading to the formation of hetaryl-substituted pyrazoles. This reaction and the resulting compounds are of interest due to their molecular and crystal structures, which have implications for material science and pharmaceutical applications (Boltacheva et al., 2014).

Synthesis and Antioxidant Evaluation

This compound is utilized as a key intermediate in the synthesis of imidazolopyrazole and imidazolopyrimidine derivatives. These derivatives are further evaluated for their antioxidant properties, indicating their potential in addressing oxidative stress-related diseases and conditions (Gouda, 2012).

Anti-Hepatitis B Virus Activity

In the field of virology, derivatives of this compound have been tested for their activity against the hepatitis B virus (HBV), showing moderate to high antiviral activities. This suggests a potential role in developing antiviral drugs (El‐Sayed et al., 2009).

Anti-Inflammatory and Antioxidant Properties

The compound is used in the synthesis of pyrimidine derivatives exhibiting potent anti-inflammatory and antioxidant activities. These properties are essential in the development of new therapeutic agents for various inflammatory and oxidative stress disorders (Shehab et al., 2018).

Anti-Breast Cancer Activity

In cancer research, derivatives of this compound have shown significant anti-breast cancer activity. This highlights its potential application in the development of novel anticancer drugs (Ghorab et al., 2014).

properties

IUPAC Name

[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N6/c1-5-6(4-18(2)17-5)7-3-8(9(11)12)15-10(14-7)16-13/h3-4,9H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPIIFPJQAYFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)NN)C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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